molecular formula C9H14N2OS B15266480 N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide

N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide

Cat. No.: B15266480
M. Wt: 198.29 g/mol
InChI Key: AHBVDYRMZJHFOR-UHFFFAOYSA-N
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Description

N-{2-[(Thiophen-3-ylmethyl)amino]ethyl}acetamide is an acetamide derivative featuring a thiophen-3-ylmethyl-substituted ethylamino backbone. This article compares its structure, synthesis, and characteristics with similar compounds, leveraging data from diverse sources.

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

N-[2-(thiophen-3-ylmethylamino)ethyl]acetamide

InChI

InChI=1S/C9H14N2OS/c1-8(12)11-4-3-10-6-9-2-5-13-7-9/h2,5,7,10H,3-4,6H2,1H3,(H,11,12)

InChI Key

AHBVDYRMZJHFOR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNCC1=CSC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide typically involves the reaction of thiophene-3-carboxaldehyde with ethylenediamine, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized thiophene derivatives, reduced amine derivatives, and substituted thiophene compounds .

Scientific Research Applications

N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive thiophene core.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The target compound’s structure comprises:

  • Acetamide core : Common to all analogs.
  • Ethylamino linker: A two-carbon chain with a secondary amine.
  • Thiophen-3-ylmethyl group : A thiophene ring substituted at the 3-position, distinguishing it from analogs with alternative heterocycles or substituent positions.

Key analogs for comparison :

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I) : Contains dual thiophene rings (2- and 3-positions) and a cyano group.

UCM765 (N-{2-[(3-Methoxyphenyl)phenylamino]ethyl}acetamide) : Features a diphenylamino group with a methoxy substituent.

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : Substituted with a dichlorophenyl group and a thiazole ring.

N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide : Incorporates an indole ring with methoxy and methyl groups.

Structural Impact :

  • Thiophene vs. other heterocycles : Thiophene (electron-rich) may enhance π-π interactions compared to thiazole (electron-deficient) or indole (hydrogen-bonding capability) .
  • Substituent position : Thiophen-3-ylmethyl (target compound) vs. thiophen-2-yl (Compound I) alters steric and electronic profiles .

Target Compound

  • Reductive alkylation: Used for UCM765, involving LiAlH₄ or NaBH₃CN to form the ethylamino linker .
  • Carbodiimide coupling : Applied in 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide synthesis (EDC/HCl, triethylamine) .

Key Observations :

  • Reductive alkylation (for ethylamino linkers) often requires strict temperature control .
  • Crystallization (e.g., Compound I) aids in structural confirmation via X-ray diffraction .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • UCM765 : Improved water solubility due to methoxy groups; moderate metabolic stability .
  • Compound I: Likely low solubility (nonpolar thiophene rings) but stable crystalline structure .
  • 2-(2,6-Dichlorophenyl)-thiazolacetamide : Low solubility (chlorine substituents) but strong intermolecular hydrogen bonds .

Spectroscopic Data

Compound NMR (¹H/¹³C) Highlights MS/IR Features Reference
Compound I δ 7.5–6.8 (thiophene-H), 170.2 ppm (C=O) ESI-MS: m/z 276.0
UCM765 δ 3.7 (OCH₃), 3.3–2.8 (CH₂-NH) HRMS: [M+H]⁺ 297.1592
2-(2,6-Dichlorophenyl)-thiazolacetamide δ 7.4–7.2 (Ar-H), 167.5 ppm (C=O) IR: 1650 cm⁻¹ (C=O)

Trends :

  • C=O stretching : ~1650–1700 cm⁻¹ (IR) across analogs.
  • Aromatic protons : Chemical shifts vary with substituent electronegativity (e.g., Cl vs. OCH₃).

Receptor Interactions

  • UCM765 : Acts as an MT₂-selective partial agonist with sleep-inducing and anxiolytic properties .
  • Indole-based acetamide (Compound 11): No significant cytotoxicity against SMMC-7721/HeLa cells .

Metabolic Stability

  • Halogenated analogs (e.g., UCM924 with Br/F substituents) exhibit enhanced metabolic stability compared to hydroxylated derivatives .

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